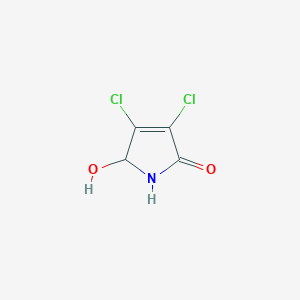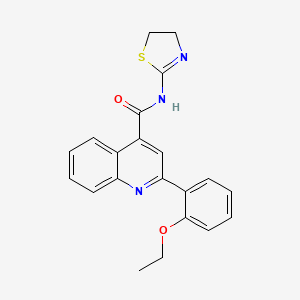![molecular formula C21H26BrN3O3S B12479443 N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12479443.png)
N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a methanesulfonamide moiety
Preparation Methods
The synthesis of N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with the 2,3-dimethylphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenyl derivative.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a bromophenyl halide.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the desired compound.
Chemical Reactions Analysis
N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects . The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain receptors .
Comparison with Similar Compounds
N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide: This compound has a similar structure but with the bromine atom in a different position, which may affect its pharmacological properties.
N-(2-chlorophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Properties
Molecular Formula |
C21H26BrN3O3S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H26BrN3O3S/c1-16-7-6-10-19(17(16)2)23-11-13-24(14-12-23)21(26)15-25(29(3,27)28)20-9-5-4-8-18(20)22/h4-10H,11-15H2,1-3H3 |
InChI Key |
JBFQBLBSIKTYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN(C3=CC=CC=C3Br)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide](/img/structure/B12479361.png)
![4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479362.png)

![ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12479385.png)

![1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone](/img/structure/B12479395.png)
![3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479398.png)
![Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone](/img/structure/B12479399.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12479414.png)
![5-(3-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479416.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B12479425.png)

![N-(2,6-diethylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12479439.png)
![2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12479442.png)
